Dihexadecyl ether

Langmuir monolayer molecular packing surface science

Dihexadecyl ether delivers non-fungible performance where standard C16 alcohols fail: a 5.7°C higher melting point (55°C) with twice the enthalpy, ~28.6% lower flow activation energy for energy-efficient processing, and ether-linkage stability that resists enzymatic hydrolysis. For liposomal delivery systems, its DHPC derivative reduces passive water permeability by 18.5% vs ester-based DPPC. Choose this C16 dialkyl ether when thermal integrity, hydrolytic resistance, and reproducible monolayer architecture are non-negotiable.

Molecular Formula C32H66O
Molecular Weight 466.9 g/mol
CAS No. 4113-12-6
Cat. No. B1581077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihexadecyl ether
CAS4113-12-6
Molecular FormulaC32H66O
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCC
InChIInChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
InChIKeyFDCJDKXCCYFOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihexadecyl Ether (CAS 4113-12-6): Structural Identity, Physicochemical Profile, and Industrial Research Relevance


Dihexadecyl ether (CAS 4113-12-6), also referred to as dicetyl ether or n-hexadecyl ether, is a long-chain, symmetrical dialkyl ether with the molecular formula C32H66O and a molecular weight of 466.87 g/mol [1]. It is a white, waxy solid at room temperature with a melting point of 55°C, a boiling point of approximately 504°C, and a density of 0.829 g/cm³ [1]. The compound is insoluble in water but soluble in organic solvents, and its ether linkage (C-O-C) imparts significant hydrolytic stability compared to ester-based analogs . As a non-ionic surfactant and emollient, dihexadecyl ether is a critical component in lipid membrane models, non-viral gene delivery lipoplexes, and various industrial formulations where its specific chain length and ether chemistry provide distinct advantages over alternative materials .

Dihexadecyl Ether Selection: Why In-Class Analogs Cannot Simply Be Substituted


While other long-chain ethers or alcohols (e.g., cetyl alcohol, dioctadecyl ether) may appear structurally similar, direct substitution in research or industrial applications is often precluded by quantifiable differences in physicochemical behavior. Dihexadecyl ether's specific C16 symmetric chain length directly governs its thermal phase transitions, monolayer packing geometry, and rheological properties [1]. For instance, increasing chain length to C18 (dioctadecyl ether) raises the melting point and alters membrane interdigitation behavior, while shortening to C12 or C14 significantly reduces its solid-state stability and changes its surfactant efficacy [1]. Furthermore, the ether linkage provides superior resistance to hydrolytic degradation compared to its ester counterparts, a critical factor for applications requiring long-term stability or exposure to enzymatic environments [2]. The following sections provide quantitative, comparator-based evidence demonstrating why dihexadecyl ether's specific profile is non-fungible for targeted scientific and industrial use cases.

Quantitative Differentiation Evidence: Dihexadecyl Ether vs. Key Structural and Functional Analogs


Monolayer Molecular Orientation: Dihexadecyl Ether Exhibits a 65° Tilt vs. Perpendicular Alkane Packing

In scanning tunneling microscopy (STM) studies of self-assembled monolayers on highly ordered pyrolytic graphite, di-n-hexadecyl ether (C16 ether) adopts a distinctly different molecular orientation compared to analogous long-chain alkanes. Specifically, the ether molecules orient with their molecular axes at an angle of approximately 65 degrees relative to the lamellar axes, whereas simple alkanes like tritriacontane pack with their molecular axes oriented perpendicular to the lamellar axes [1]. This 65° tilt is a direct consequence of the central oxygen atom in the ether linkage, which alters the local dipole and packing constraints, and this orientation was shown to be 'template-incompetent'—meaning an ether monolayer does not impose its 65° orientation on subsequently adsorbed alkanes, while an alkane monolayer does successfully template its perpendicular orientation onto ether molecules [1]. This behavior has direct implications for the design of mixed or patterned molecular layers, where the ether's packing geometry can be exploited or must be avoided.

Langmuir monolayer molecular packing surface science nanostructure

Thermal Stability and Enthalpy: Dihexadecyl Ether Melts 5.73°C Higher than Cetyl Alcohol with Double the Enthalpy

Differential scanning calorimetry (DSC) studies directly comparing dihexadecyl ether (C16 ether) to its corresponding fatty alcohol, cetyl alcohol (1-hexadecanol), reveal significant thermal differentiation. Dihexadecyl ether exhibits a melting point (Tm) of 55°C, which is approximately 5.73°C higher than the reported melting point of cetyl alcohol (49.27°C) [1][2]. Furthermore, the melting enthalpy (ΔHm) of the ether is approximately twice that of its corresponding alkanol [1]. This higher thermal energy requirement for phase transition indicates stronger intermolecular cohesion in the solid state for the ether, which translates to greater thermal stability in formulations. Studies on a homologous series of symmetrical biobased fatty ethers confirm that ethers consistently show higher Tm (28–62 °C) than their corresponding alcohols, with the difference decreasing as carbon number increases, positioning the C16 ether at a key point in this structure-property relationship [1].

thermal analysis DSC phase change rheology formulation

Membrane Barrier Function: Dihexadecyl Ether-Based Bilayers Exhibit 18.5% Lower Water Permeability vs. DPPC

In a comparative biophysical study, bilayers formed from the ether-linked lipid dihexadecylphosphatidylcholine (DHPC), which contains the dihexadecyl ether moiety, were directly compared to the ester-linked analog dipalmitoylphosphatidylcholine (DPPC) [1]. The water permeability coefficient (Pf) for fluid phase DHPC bilayers was measured to be 0.022 cm/s at 48°C, which is approximately 18.5% lower than the Pf of 0.027 cm/s measured for DPPC at 50°C [1]. This reduction in water flux is attributed to the ether linkage's influence on lipid packing and dynamics. Supporting structural data from wide-angle X-ray scattering show a slightly larger area per lipid (A = 65.1 Ų for DHPC at 48°C) compared to DPPC, indicating a subtle but quantifiable difference in lateral organization that impacts the membrane's barrier properties [1]. This evidence directly addresses the functional consequence of replacing an ester bond with an ether bond in a lipid bilayer system.

lipid bilayer membrane permeability biophysics ether lipid DHPC

Rheological Profile: Dihexadecyl Ether Exhibits Lower Flow Activation Energy (≈20 kJ/mol) vs. Alkanols (≈28 kJ/mol)

A comparative rheological study of symmetrical biobased fatty ethers and their corresponding alcohols revealed distinct flow behaviors [1]. Dihexadecyl ether (C16) was found to behave as a Newtonian liquid above its melting point, with a viscosity measured in the range of 1.8 to 20 mPa·s across the studied ether series [1]. More importantly, analysis of the temperature-viscosity relationship via an Arrhenius-type model demonstrated that the flow activation energies for the ethers were significantly lower than those for the alcohols: approximately 20 kJ/mol for the ethers versus 28 kJ/mol for the alcohols [1]. This lower activation energy implies that less energy is required to initiate molecular flow in the ether melt, which can translate to easier processing and more predictable fluid behavior under varying temperature conditions. This is a class-level inference supported by data from the C12, C14, C16, and C18 ethers [1].

rheology viscosity flow activation energy Newtonian fluids processing

Optimized Application Scenarios for Dihexadecyl Ether Based on Quantified Performance Differentiators


Nanostructured Surface Engineering via Templated Molecular Self-Assembly

The unique 65° molecular tilt angle of dihexadecyl ether in monolayers, as quantified by STM, makes it a prime candidate for creating surfaces with specific anisotropic properties [1]. Its 'template-incompetent' nature allows for the creation of heterostructured films where an alkane template can direct the packing of an ether layer, but not vice versa. This is invaluable for researchers constructing layered nano-architectures with precise, differential molecular orientation in adjacent layers, which is not achievable with alkane-only or other in-class ethers that may not exhibit this specific tilt angle and templating behavior.

Design of Ether-Linked Lipid Membranes with Enhanced Barrier Function

For biophysical studies of membrane permeability or the development of liposomal drug delivery systems requiring low leakage, the ether-linked lipid DHPC—derived from dihexadecyl ether—provides a quantifiable advantage. Its bilayers demonstrate an 18.5% lower water permeability (Pf = 0.022 cm/s) compared to ester-linked DPPC bilayers [2]. This specific reduction in passive water flux is a critical design parameter for creating more robust, longer-circulating vesicles or for modeling membranes where restricted water transport is physiologically relevant.

High-Thermal-Stability Formulations and Cosmetics

When formulating solid or semi-solid products (e.g., lipsticks, creams, industrial waxes) that require a higher melting point and greater thermal integrity than cetyl alcohol can provide, dihexadecyl ether is the superior choice. With a Tm of 55°C—approximately 5.7°C higher than cetyl alcohol—and twice the melting enthalpy, it offers enhanced resistance to softening or phase separation in elevated temperature storage or use conditions [3]. This directly addresses procurement needs where product stability across a wider temperature range is non-negotiable.

Energy-Efficient Melt Processing and Rheology Control

In industrial applications involving the melt extrusion, coating, or pumping of long-chain compounds, the rheological profile of dihexadecyl ether presents a distinct processing advantage. Its Newtonian fluid behavior and, more specifically, its approximately 28.6% lower flow activation energy (≈20 kJ/mol) compared to analogous fatty alcohols (≈28 kJ/mol) translate to lower energy requirements for initiating flow and a more stable viscosity profile during temperature fluctuations [3]. This makes it a preferred choice for processes where energy consumption and fluid predictability are key operational metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihexadecyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.